维克维罗
描述
Vicriviroc, also known as SCH 417690 and SCH-D, is a pyrimidine CCR5 entry inhibitor of HIV-112. It was developed by the pharmaceutical company Schering-Plough12. The drug is currently in clinical trials for the management of HIV-12.
Synthesis Analysis
I’m sorry, but I couldn’t find specific information on the synthesis of Vicriviroc.Molecular Structure Analysis
Vicriviroc has a complex molecular structure. Its IUPAC name is 5-({4-[(3S)-4-{2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl}-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl}carbonyl)-4,6-dimethylpyrimidine1. The molecular formula of Vicriviroc is C28H38F3N5O212. The molecular weight is 533.629 g/mol12.Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions of Vicriviroc.Physical And Chemical Properties Analysis
Vicriviroc is a solid compound3. It is soluble in DMSO at 50 mg/mL with ultrasonic and warming, and in water at 25 mg/mL with the need for ultrasonic and warming3. The compound is stable under normal temperatures and pressures3.
科学研究应用
治疗经验丰富的 HIV-1 患者的疗效:维克维罗在 HIV-1 感染的治疗经验丰富的患者中,通过 24 周表现出有效的病毒抑制。维克维罗与恶性肿瘤的关系仍不确定,需要在治疗经验丰富的患者中进一步开发 (Gulick 等人,2007 年)。
新发 HIV 耐药性的特征:在经历病毒学失败的治疗未经治疗的受试者中,研究发现,只有一小部分治疗失败与趋向性改变或对维克维罗的敏感性降低有关 (McNicholas 等人,2010 年)。
维克维罗的发现和表征:本研究详细阐述了维克维罗对遗传多样性和耐药的 HIV-1 分离株的有效、广谱活性。它还展示了与其他抗逆转录病毒类药物联合使用的协同抗 HIV 活性 (Strizki 等人,2005 年)。
HIV 感染成年人的药代动力学和安全性:维克维罗在所有剂量组中耐受性良好,并导致血浆 HIV RNA 显着下降,支持每日一次给药 (Schürmann 等人,2007 年)。
体外代谢和抑制潜力:本研究调查了维克维罗在人肝微粒体中的代谢,深入了解了它与各种细胞色素 P450 酶的相互作用 (Ghosal 等人,2005 年)。
CCR5 HIV-1 感染的治疗经验丰富的受试者的疗效:维克维罗加优化的背景疗法在治疗经验丰富的受试者的 II 期试验中显示出显着的疗效和耐受性 (Caseiro 等人,2012 年)。
三年的安全性和有效性:本研究强调了维克维罗的安全性以及通过三年的随访实现持续的病毒学抑制,强调了其在治疗 HIV-1 感染方面的潜在临床效用 (Wilkin 等人,2010 年)。
安全和危害
Vicriviroc has been found to be safe and demonstrates sustained virologic suppression through 3 years of follow-up4. However, malignancies occurred in 6 subjects randomized to vicriviroc and in 2 to placebo5. The relationship of vicriviroc to malignancy is uncertain5.
未来方向
Vicriviroc is currently undergoing critical trials1. It demonstrated a significant decrease of HIV RNA in R5-infected subjects1. Moreover, Vicriviroc for metastatic microsatellite stable colorectal cancer saw its Phase Transition Success Rate (PTSR) launch 10 points to 42% after its Phase II trial completed6.
属性
IUPAC Name |
(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38F3N5O2/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3/h6-9,18-19,24H,10-17H2,1-5H3/t19-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPVJJQCETWNEU-CYFREDJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1[C@@H](COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38F3N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40897719 | |
Record name | Vicriviroc | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40897719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Vicriviroc is a once daily oral inhibitor of CCR5. It noncompetitively binds to a hydrophobic pocket between transmembrance helices by the extracellular side of CCR5. This allosteric antagonism causes a conformational change in the protein preventing binding of gp120 to CCR5. This prevents the entry of HIV into the cell. | |
Record name | Vicriviroc | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06652 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Vicriviroc | |
CAS RN |
306296-47-9, 394730-30-4 | |
Record name | Vicriviroc | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306296-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vicriviroc [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0306296479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SCH-D (Old RN) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0394730304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vicriviroc | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06652 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vicriviroc | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40897719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VICRIVIROC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL515DW4QS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。